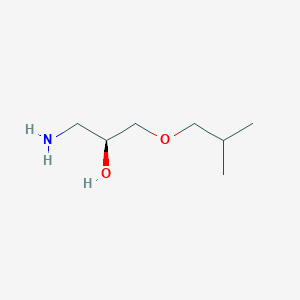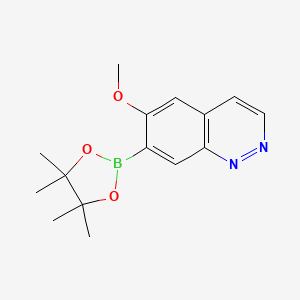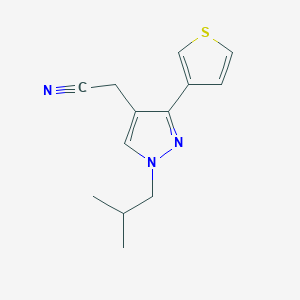
2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile is a complex organic compound that features a pyrazole ring substituted with an isobutyl group and a thiophene ring
準備方法
The synthesis of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of thiophene derivatives with pyrazole precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Specific details on the reaction conditions and catalysts used are often proprietary and may vary between different production facilities .
化学反応の分析
2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group, using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
作用機序
The mechanism of action of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and thiophene rings can facilitate binding to these targets, potentially inhibiting or activating specific biological pathways. Detailed studies on the exact molecular targets and pathways are ongoing and may vary depending on the specific application .
類似化合物との比較
Similar compounds include other pyrazole and thiophene derivatives. For example:
2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile: This compound differs in the position of the nitrile group on the pyrazole ring.
Thiophene derivatives: Compounds like 2-acetylthiophene share the thiophene ring but differ in other substituents.
Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazol-5-amine have a similar pyrazole core but different substituents.
The uniqueness of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
特性
分子式 |
C13H15N3S |
|---|---|
分子量 |
245.35 g/mol |
IUPAC名 |
2-[1-(2-methylpropyl)-3-thiophen-3-ylpyrazol-4-yl]acetonitrile |
InChI |
InChI=1S/C13H15N3S/c1-10(2)7-16-8-11(3-5-14)13(15-16)12-4-6-17-9-12/h4,6,8-10H,3,7H2,1-2H3 |
InChIキー |
LZWXWEGCUYHJEG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=C(C(=N1)C2=CSC=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


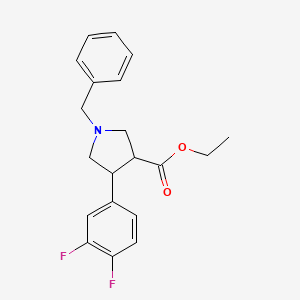
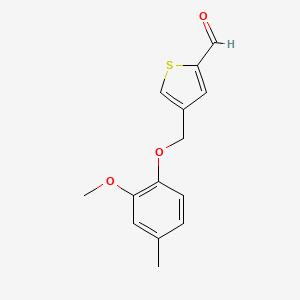
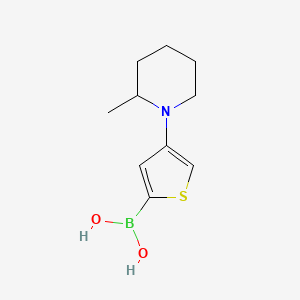
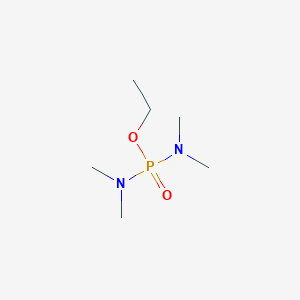
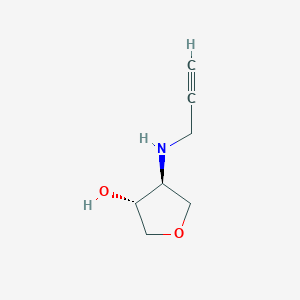
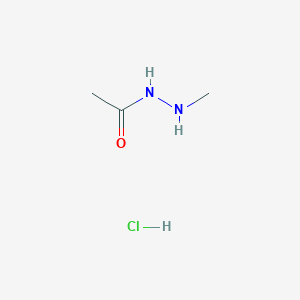
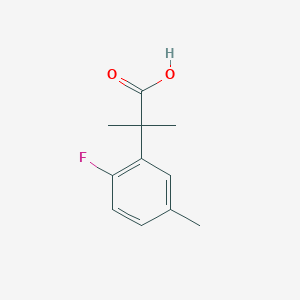
![2',7'-Dibromo-5,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13345839.png)
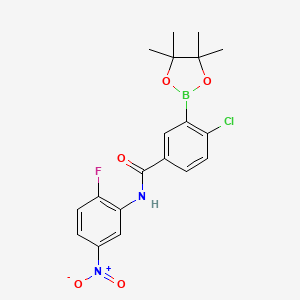

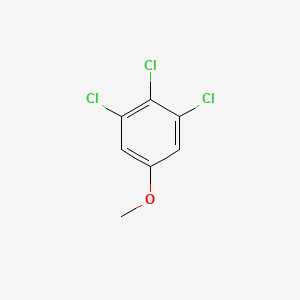
![1-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B13345854.png)
